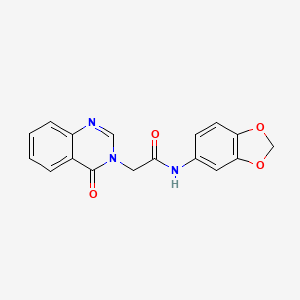

N-(1,3-benzodioxol-5-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Description

N-(1,3-Benzodioxol-5-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a quinazolinone derivative characterized by a benzodioxole group linked via an acetamide bridge to a 4-oxoquinazolin-3(4H)-yl core. This scaffold is of significant pharmacological interest due to its structural versatility, enabling modifications that enhance bioactivity, solubility, and target selectivity. Key derivatives include:

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-2-(4-oxoquinazolin-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O4/c21-16(19-11-5-6-14-15(7-11)24-10-23-14)8-20-9-18-13-4-2-1-3-12(13)17(20)22/h1-7,9H,8,10H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPKIDALORSGRAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C=NC4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1,3-benzodioxol-5-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : C17H13N3O5

- Molar Mass : 339.3 g/mol

- CAS Number : 879478-31-6

The structural formula indicates the presence of both a benzodioxole moiety and a quinazoline derivative, which are known for their diverse biological activities.

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. A study involving various quinazoline compounds demonstrated that several derivatives possess cytotoxic effects against multiple cancer cell lines, including ovarian (SKOV3), prostate (DU145), and colorectal (COLO205) cancer cells. The IC50 values for these compounds were reported to be below 10 µg/mL, indicating potent activity .

Table 1: Cytotoxic Activity of Quinazoline Derivatives

| Compound ID | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 2b | SKOV3 | <10 |

| 2d | DU145 | <10 |

| 2e | COLO205 | <10 |

Antimicrobial Activity

Quinazoline derivatives have also been evaluated for their antimicrobial properties. A study reported that certain substituted quinazolines exhibited activity against Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli. This suggests that this compound may possess similar antimicrobial potential, although specific data on this compound is limited .

Study on Anticancer Efficacy

In a detailed investigation, this compound was tested against non-small cell lung cancer (NCI-H522) and breast cancer (MCF7) cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, supporting the hypothesis that this compound may serve as a lead structure for developing new anticancer agents.

Table 2: Anticancer Activity in Cell Lines

| Cell Line | GI50 (µM) |

|---|---|

| NCI-H522 | 0.34 |

| MCF7 | 0.52 |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table summarizes key analogs and their properties:

Key Observations :

- Methoxy groups (e.g., in 11m and 11n) reduce melting points, likely due to disrupted crystal packing .

- Yield and Synthetic Accessibility : Pyridine- and thiazole-containing analogs (e.g., ) exhibit higher yields (80%) compared to styryl derivatives (29–60%), suggesting milder reaction conditions or fewer steric hindrances .

Pharmacological Activity

Anticancer Potential:

- Their styryl groups may intercalate DNA or inhibit kinase activity, a common mechanism among quinazolinones .

- The hybrid pharmacophore compound () showed superior anti-inflammatory activity (COX-2 inhibition) compared to Diclofenac, highlighting the impact of combining pharmacophoric fragments .

Antioxidant and Anti-inflammatory Activity:

- Coumarin-linked analogs () demonstrated antioxidant activity exceeding ascorbic acid, suggesting that electron-rich aromatic systems (e.g., benzodioxole) enhance radical scavenging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.